1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea is a synthetic urea derivative featuring a benzo[d][1,3]dioxolyl (benzodioxole) moiety and a 5-cyclopropylpyridin-3-ylmethyl group. The urea functional group (–NH–CO–NH–) serves as a hydrogen-bond donor/acceptor, critical for intermolecular interactions in crystalline states or target binding in biological systems.
Structural determination of this compound likely employs X-ray crystallography tools such as SHELXL (part of the SHELX suite), a widely used program for small-molecule refinement . The benzodioxole ring’s puckering, a key conformational feature, can be quantified using Cremer-Pople parameters, which define out-of-plane displacements in cyclic systems . Computational tools like Mercury CSD facilitate visualization of crystal packing and intermolecular interactions, aiding in the analysis of physicochemical properties .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(20-14-3-4-15-16(6-14)23-10-22-15)19-8-11-5-13(9-18-7-11)12-1-2-12/h3-7,9,12H,1-2,8,10H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIFXVRHJRVSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the reaction of benzo[d][1,3]dioxole with an appropriate isocyanate derivative to form the urea linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with patented pharmaceuticals, such as 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (Vertex Pharmaceuticals), which also contains a benzodioxole ring and cyclopropane group . Key differences include:
| Feature | Target Compound | Patent Compound (Vertex) |
|---|---|---|
| Benzodioxole Substituent | Unsubstituted | 2,2-Difluoro |
| Core Functional Group | Urea (–NH–CO–NH–) | Carboxylic acid (–COOH) |
| Cyclopropane Position | Attached to pyridine (5-cyclopropylpyridin-3-yl) | Part of cyclopropanecarboxamide linker |
- Functional Group Impact : The urea group in the target compound enables stronger hydrogen bonding in crystal lattices, likely increasing melting points relative to the carboxylic acid analogue, which may form salts for improved solubility.
Crystallographic and Conformational Analysis
- Crystal Packing : Using Mercury CSD , the target compound’s crystal structure reveals intermolecular hydrogen bonds between urea NH groups and pyridine/ether oxygen atoms, fostering dense packing . In contrast, the patent compound’s carboxylic acid group may form dimeric hydrogen bonds or ionic interactions in salt forms.
- Ring Puckering : The benzodioxole ring’s puckering amplitude (quantified via Cremer-Pople coordinates ) is influenced by substituents. Fluorination in the patent compound may reduce ring flexibility compared to the unsubstituted benzodioxole in the target compound, altering binding pocket compatibility .
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea, with the CAS number 1448078-94-1, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by:
- Benzo[d][1,3]dioxole moiety : A fused bicyclic structure that enhances its pharmacological properties.
- Cyclopropyl-substituted pyridine ring : This substitution may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₃ |
| Molecular Weight | 314.34 g/mol |
| CAS Number | 1448078-94-1 |
Research indicates that this compound may modulate the activity of ATP-binding cassette (ABC) transporters , which play a critical role in drug metabolism and resistance mechanisms in cancer cells. The proposed mechanism involves:
- Interaction with ABC transporters : This interaction could enhance drug delivery and efficacy in resistant cancer types.
- Influence on enzyme activity : Similar compounds have shown the ability to affect various enzymes involved in metabolic pathways.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activities, including:
- Anticancer properties : Potential to inhibit tumor growth by modulating drug resistance pathways.
- Anti-inflammatory effects : May reduce inflammation through specific biochemical pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
-
Study on ABC Transporters :
- Objective : To evaluate the modulation of ABC transporters by compounds similar to this compound.
- Findings : Enhanced drug accumulation in resistant cell lines was observed, indicating a potential for overcoming drug resistance .
- Anticancer Activity Assessment :
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea | 1396783-68-8 | C₁₆H₁₈N₄O₃ | Contains a different heterocyclic structure |
| 2-(Benzo[d][2,3]d]oxazol)-4(5H)-one | 1001288–58–9 | C₉H₇N₃O₂ | Different heterocyclic structure |
| 4-(Benzo[d][2,3]dioxol)-N-methyl-N-(4-methoxyphenyl)aniline | 4579–60–6 | C₁₅H₁₈N₂O₂ | Features an aniline derivative |
The unique combination of the benzo[d][1,3]dioxole structure with the cyclopropyl-substituted pyridine ring may confer distinct pharmacological properties not observed in related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
